molecular formula C8H10N4O B1430161 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol CAS No. 1394042-36-4

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol

Cat. No.: B1430161
CAS No.: 1394042-36-4
M. Wt: 178.19 g/mol
InChI Key: CTSKBQFIHHTYQI-UHFFFAOYSA-N
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Description

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol (CAS 832737-20-9) is a high-purity chemical building block designed for research applications. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry due to its structural versatility and isoelectronic relationship with the purine ring, allowing it to function as a potential bio-isostere in drug design . The TP core is recognized for its ability to engage in hydrogen bonding and its metal-chelating properties, which have been exploited in the development of candidate therapeutic agents . Researchers are actively investigating analogs of this scaffold for various biological activities. Recent studies on TP-based compounds have identified promising anti-cancer agents that induce mitochondria-dependent apoptosis and autophagy in gastric cancer cells , as well as disruptors of protein-protein interactions in viral polymerases, showcasing potential as anti-influenza agents . Supplied as a solid, this product is intended for use in discovery chemistry and hit-to-lead optimization campaigns. It is ideal for generating structure-activity relationships (SAR) or as a synthetic intermediate for further functionalization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSKBQFIHHTYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding halides or other substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor activity. For instance, studies have shown that compounds similar to 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol demonstrate effective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells. In vitro assays using the MTT method have revealed promising results with IC₅₀ values comparable to established chemotherapeutic agents like Cisplatin .

Antiviral Properties

Another area of application is in antiviral research, particularly against influenza viruses. Compounds that target the RNA-dependent RNA polymerase (RdRP) of influenza have shown efficacy in disrupting viral replication processes. The triazolo-pyrimidine derivatives have been characterized as potential disruptors of the PA-PB1 interface within the RdRP complex, suggesting a novel mechanism for antiviral activity .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methodologies involving multi-component reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Case Study 1: Antitumor Efficacy

A study focused on synthesizing new triazolo-pyrimidine derivatives demonstrated their antitumor potential against breast cancer cell lines (MDA-MB-231 and MCF-7). The synthesized compounds exhibited IC₅₀ values indicating strong antiproliferative effects. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between these compounds and cancer-related targets .

Case Study 2: Antiviral Activity Against Influenza

In another investigation aimed at developing antiviral agents against influenza A virus, researchers synthesized triazolo-pyrimidine derivatives that effectively inhibited viral polymerase activity. The findings suggested that these compounds could serve as lead candidates for further development into antiviral therapeutics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Core

P7116110114 and P7116110095

These analogs share the 1,2,4-triazolo[1,5-a]pyrimidine backbone but differ in substituents:

  • P7116110114 : 5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl) groups.
  • P7116110095 : 7-(3-bromophenyl)-5-(4-chlorophenyl) groups.

Key Findings :

  • P7116110114 exhibits 95% inhibition of KLK7 , while P7116110095 shows 84% inhibition , highlighting the impact of substituent position (para vs. meta bromine) and electronic effects (methoxy vs. chloro) on activity .
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
  • Structure: Features a difluoromethyl group and methylpyrazole substituent, with a propanoic acid side chain.
  • Properties : The difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid improves solubility and target binding via ionization .

Functional Group Modifications

3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine
  • Structure : Replaces the hydroxyl group with an amine , increasing basicity.
  • Impact : The amine may facilitate salt formation or covalent interactions, altering pharmacokinetics (e.g., absorption and half-life) compared to the parent compound .
2-Substituted Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines
  • Structure : Includes pyrazole or thiophene rings fused to the triazolopyrimidine core.
  • Synthesis : Prepared via isomerization or cyclization reactions, demonstrating the scaffold’s adaptability to structural diversification .

Multi-Component Reactions (MCRs)

  • Parent Compound: Likely synthesized via MCRs using aminotriazole, aldehydes, and ketones, as described for analogs .
  • Optimization: Ethanol as a solvent and acid catalysts (e.g., APTS) improve yields (up to 75%) compared to aqueous conditions .

Isomerization and Cyclization

  • Pyrazolo-triazolopyrimidine derivatives undergo isomerization under varying conditions (e.g., solvent, temperature), affecting regioselectivity and biological activity .

Enzyme Inhibition

  • KLK7 Inhibition : The parent compound’s analogs (e.g., P7116110114) show >90% inhibition, suggesting utility in treating inflammatory diseases .

Antiproliferative Activity

  • Indole Derivatives : Compound H16 () exhibits antiproliferative activity against cancer cells (IC₅₀ < 10 µM), attributed to the indole moiety’s planar structure intercalating with DNA .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups Solubility (logP) Bioactivity Highlights
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol 178.2 Hydroxyl Moderate (~1.5) Enzyme inhibition, solubility
P7116110114 ~450 Bromophenyl, Methoxy Low (~3.2) 95% KLK7 inhibition
Propanoic Acid Derivative () 322.3 Carboxylic acid High (ionizable) Enhanced binding affinity
Compound H16 () 392.2 Indole, Piperazine Moderate (~2.8) Antiproliferative activity

Biological Activity

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. In particular, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated several triazolo-pyrimidine derivatives against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, specific derivatives exhibited IC50 values ranging from 0.53 μM to 13.1 μM, indicating potent antiproliferative effects compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .
    • Notably, one derivative showed significant inhibition of the ERK signaling pathway, which is crucial for cell proliferation and survival .
  • Mechanism of Action :
    • Compounds similar to this compound have been shown to induce apoptosis and cell cycle arrest in the G2/M phase in various cancer cell lines. This was evidenced by the downregulation of key proteins involved in the cell cycle and apoptosis pathways .
    • The inhibition of tubulin polymerization has also been noted as a mechanism through which these compounds exert their cytotoxic effects .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition of cancer cell growth; IC50 values ranging from 0.53 μM to 13.1 μM.
Apoptosis InductionInduces apoptosis in cancer cells via modulation of cell cycle-related proteins.
ERK Pathway InhibitionInhibits ERK signaling pathway leading to reduced phosphorylation levels of key proteins.

Q & A

Q. What are the molecular structure and key physicochemical properties of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol?

The compound has the molecular formula C₈H₁₀N₄O and a molecular weight of 178.2 g/mol . Its core structure comprises a triazolopyrimidine ring fused to a propan-1-ol moiety. Key physicochemical data include purity (commonly ≥95% in research-grade samples) and solubility profiles, which are critical for experimental design in biological assays or crystallization studies.

Q. What synthetic routes are established for preparing this compound?

Two primary methods are documented:

  • Click Chemistry (CuAAc): Reacting aminotriazoles with propargyl alcohols under copper catalysis, as demonstrated in analogous triazolopyrimidine syntheses .
  • Oxidative Cyclization: Using iodobenzene diacetate (IBD) to mediate cyclization of hydrazone precursors, followed by Dimroth rearrangement to form the triazolopyrimidine core . Optimization steps include solvent selection (e.g., DMF or methanol) and purification via ethanol recrystallization .

Q. How is the compound characterized analytically?

Standard protocols involve:

  • Spectroscopy: ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 533 observed in related derivatives) validate molecular weight .
  • Elemental Analysis: Matches experimental and theoretical C/H/N/O percentages to confirm purity .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the triazolopyrimidine core?

Regioselective synthesis is achieved by:

  • Substituent-Directed Reactivity: Electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine C7 position direct electrophilic substitutions to C5 .
  • Solvent and Catalyst Tuning: Polar aprotic solvents (e.g., DMF) enhance regioselectivity in cycloaddition reactions, as shown in 7-aryl-5-methyl derivatives .

Q. What structural modifications enhance bioactivity, and how are they optimized?

Key modifications include:

  • Substitution at C5/C7: Introducing aryl (e.g., 4-fluorophenyl) or heteroaryl (e.g., thiophen-2-yl) groups improves target binding affinity, as seen in microtubule-stabilizing analogs .
  • Propanol Chain Derivatization: Converting the hydroxyl group to esters or ethers modulates solubility and bioavailability . Structure-activity relationship (SAR) studies utilize parallel synthesis and in vitro screening (e.g., antifungal or antiproliferative assays) .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., fungal vs. mammalian models) or endpoint measurements (e.g., IC₅₀ vs. Ki) .
  • Purity and Isomerism: Impurities ≥5% (common in early-stage compounds) or undetected stereoisomers may skew results . Mitigation strategies include orthogonal purity validation (HPLC, LC-MS) and comparative studies using standardized protocols .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking: Used to model binding to microtubules or kinases, leveraging crystallographic data from homologous proteins .
  • MD Simulations: Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds (e.g., with tubulin’s Taxol-binding site) .
  • QSAR Models: Relate substituent electronic parameters (Hammett constants) to antifungal potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol

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